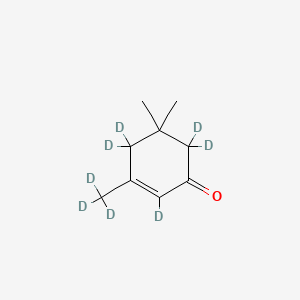

イソホロン-d8

説明

Isophorone (3-methyl-D3, 2,4,4,6,6-D5) is a chemical compound with the molecular formula C9H6D8O . It is also known as 3,5,5-Trimethyl-2-cyclohexen-1-one .

Molecular Structure Analysis

The molecular structure of Isophorone (3-methyl-D3, 2,4,4,6,6-D5) consists of nine carbon atoms, six hydrogen atoms, and eight deuterium atoms . The molecular weight is 146.26 .Physical And Chemical Properties Analysis

Isophorone (3-methyl-D3, 2,4,4,6,6-D5) has a molecular weight of 146.26 . The compound is typically stored at room temperature, away from light and moisture .科学的研究の応用

高沸点溶媒

イソホロン-d8は、コーティングや接着剤の製造における高沸点溶媒として機能します . 高温での安定性は、容易に蒸発しない耐久性のある溶媒を必要とするプロセスに最適であり、一貫した塗布と仕上げを保証します。

ポリウレタンの前駆体

出発物質として、this compoundは、光安定性ポリウレタンの前駆体であるイソホロンジイソシアネート(IPDI)の製造に使用されます . これらのポリウレタンは、屋外家具や自動車の仕上げなど、日光や気象要素にさらされる製品の製造に不可欠です。

貴重な化合物の合成

この化合物の構造により、さまざまな貴重な化合物を合成する際の重要な出発点となります。 その反応性により、さまざまな工業プロセスで用途を持つ、トリアセトンジアールコールやケトン系樹脂などの生成物が得られます .

触媒研究

This compoundは、反応の選択性と効率を研究および改善するために、触媒研究で使用されます。 これは、特に、多数のステップを含む反応であるアセトンの塩基触媒による自己縮合において重要であり、反応経路を追跡するために重水素化された化合物の使用から恩恵を受けることができます .

有機半導体用途

有機エレクトロニクスの分野では、this compound誘導体は、新しいタイプの有機半導体を設計および合成するために使用されます。 これらの材料は、有機光起電力、有機発光ダイオード(OLED)、および有機電界効果トランジスタ(OFET)で用途があります . イソホロン骨格は、特にオプトエレクトロニクスにおいて、さまざまなドナー、π共役、およびアクセプタータイプのアナログにおける重要な単位です。

作用機序

Isophorone acts as a Lewis base, meaning it can donate electrons to other molecules. This allows it to interact with other molecules and form complexes. Isophorone also acts as a solvent, allowing it to dissolve other substances and facilitate reactions.

Biochemical and Physiological Effects

Isophorone has been found to have some effects on biochemical and physiological processes. In animals, isophorone has been shown to affect the activity of certain enzymes involved in the metabolism of fats. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates. Isophorone has also been found to have an effect on the activity of the liver enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals.

実験室実験の利点と制限

The use of isophorone in laboratory experiments has several advantages. It is a relatively non-toxic compound and is relatively inexpensive. In addition, it is a good solvent for a wide variety of organic compounds and can be used in a variety of reactions. However, it is important to note that isophorone is flammable and should be handled with care.

将来の方向性

The use of isophorone in scientific research is likely to continue to increase in the future. It is a versatile compound and can be used in a variety of reactions and processes. In addition, its relatively low toxicity and low cost make it an attractive option for many laboratory experiments. Possible future directions for isophorone include its use in the synthesis of drugs and other compounds, its use as a solvent for reactions, and its use in the production of materials for medical and industrial applications.

合成法

Isophorone is produced through the reaction of cyclopentadiene and formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isophorone and other compounds, including tetrahydrofuran and 2-methyl-2-pentene. The mixture is then separated by distillation and the isophorone is collected.

Safety and Hazards

特性

IUPAC Name |

2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-WOACEMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183694 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-59-2 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。